Propyl 3-bromopropanoate

Analytical Chemistry GC-MS Method Development Quality Control

Propyl 3-bromopropanoate (CAS 4890-42-0) is a β-bromo ester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.054 g/mol. This compound belongs to the class of 3-bromopropanoate esters and is characterized by a primary alkyl bromide moiety beta to a propyl ester carbonyl group.

Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol
CAS No. 4890-42-0
Cat. No. B3052938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropyl 3-bromopropanoate
CAS4890-42-0
Molecular FormulaC6H11BrO2
Molecular Weight195.05 g/mol
Structural Identifiers
SMILESCCCOC(=O)CCBr
InChIInChI=1S/C6H11BrO2/c1-2-5-9-6(8)3-4-7/h2-5H2,1H3
InChIKeyDXFHVUUGWSXHQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propyl 3-Bromopropanoate (CAS 4890-42-0): Core Chemical and Physicochemical Profile for Scientific Procurement


Propyl 3-bromopropanoate (CAS 4890-42-0) is a β-bromo ester with the molecular formula C₆H₁₁BrO₂ and a molecular weight of 195.054 g/mol [1]. This compound belongs to the class of 3-bromopropanoate esters and is characterized by a primary alkyl bromide moiety beta to a propyl ester carbonyl group. This bifunctional structure renders it a versatile intermediate and alkylating agent in organic synthesis. Key physicochemical properties, including chromatographic retention indices, boiling point, and logP, are well-defined and enable its effective use and differentiation from closely related analogs in research and industrial applications [2].

Why Propyl 3-Bromopropanoate (4890-42-0) Cannot Be Substituted by Methyl or Ethyl Analogs: The Case for Specific Procurement


The class of 3-bromopropanoate esters shares a common electrophilic 3-bromopropanoyl core, but the ester alkyl chain length profoundly influences key performance characteristics. Simple substitution of one analog for another (e.g., using ethyl 3-bromopropanoate instead of the propyl ester) is not a trivial change and can compromise experimental outcomes due to quantifiable differences in physical properties. As detailed below, these differences manifest in altered chromatographic behavior [1], distinct boiling points affecting purification strategies , and variable lipophilicity impacting partitioning in biphasic systems . Therefore, selection of the specific propyl ester is critical for ensuring reproducibility, optimizing purification workflows, and achieving desired reactivity and solubility profiles in complex synthetic schemes.

Quantitative Differentiation Guide for Propyl 3-Bromopropanoate (4890-42-0): Head-to-Head Data Against Closest Analogs


Chromatographic Retention (Kovats Index) on Standard Non-Polar and Polar Columns

Propyl 3-bromopropanoate exhibits a significantly higher Kovats retention index (RI) than its methyl and ethyl analogs on both non-polar (OV-101) and polar (SP-1000) gas chromatography columns [1]. This difference allows for unambiguous identification and resolution from other in-class esters during complex mixture analysis or reaction monitoring. The data originate from a single comparative study, ensuring methodological consistency across the series [1].

Analytical Chemistry GC-MS Method Development Quality Control

Boiling Point Elevation for Distillation-Based Purification and Reaction Design

The boiling point of propyl 3-bromopropanoate is modestly but significantly higher than that of its ethyl analog under standard atmospheric pressure . This difference, while small, can be exploited in fractional distillation or when designing reactions where a higher-boiling solvent is desired to minimize evaporation losses or allow for higher reaction temperatures. The data are from cross-study sources but represent well-established physical constants .

Organic Synthesis Purification Process Chemistry

Lipophilicity (LogP) for Optimized Partitioning in Biphasic and Biological Systems

Propyl 3-bromopropanoate possesses a higher calculated partition coefficient (LogP) compared to its ethyl analog . This increased lipophilicity can be advantageous for applications requiring enhanced solubility in non-polar media or improved membrane permeability in biological systems. While the values are from different sources, they consistently indicate a trend of increasing LogP with longer alkyl chain length within the 3-bromopropanoate ester series .

Medicinal Chemistry Prodrug Design Biphasic Catalysis

Reactivity as a Primary Alkylating Agent in 'One-Pot' Synthetic Methods

As a member of the 3-bromopropanoate class, the propyl ester functions as an electrophilic primary alkylating agent [1]. Its utility in modern, efficient synthetic protocols is demonstrated by its inclusion in a patented 'one-pot' preparation method that leverages the difference in boiling points between the product and byproducts for facile separation [1]. This class-level reactivity, specifically the ability to undergo SN2 reactions due to its primary bromide nature, is a key reason for its procurement over secondary or tertiary bromoesters, which are less reactive in such transformations [2].

Organic Synthesis Alkylation Green Chemistry

Optimal Research and Industrial Application Scenarios for Propyl 3-Bromopropanoate (4890-42-0)


Synthesis of Higher-Order Esters and Prodrugs via Alkylation

Propyl 3-bromopropanoate is the preferred reagent for introducing a 3-propoxy-3-oxopropyl group via SN2 alkylation of nucleophiles such as carboxylates, phenoxides, or amines. Its classification as a primary alkyl bromide ensures high reactivity and predictable kinetics, directly translating to higher isolated yields and reduced reaction times compared to more sterically hindered analogs [1]. The resulting propyl ester moiety in the product can serve as a protecting group or as a lipophilic handle to modulate the physicochemical properties of drug candidates, a feature supported by its distinct LogP value [2].

Method Development and Quality Control via GC-MS

For analytical laboratories developing GC-MS methods for complex reaction mixtures or for quality control of commercial samples, propyl 3-bromopropanoate offers a distinct analytical advantage. Its specific and high Kovats retention index on both non-polar and polar columns allows for unambiguous identification and quantification, even in the presence of the more common methyl or ethyl analogs [1]. This property is essential for ensuring the purity of the compound and for accurately monitoring the progress of reactions where it is used as a reagent.

Process Chemistry and Pilot Plant Purification

In process chemistry and scale-up operations, the slightly elevated boiling point of propyl 3-bromopropanoate relative to ethyl 3-bromopropanoate can be strategically leveraged. This difference facilitates more efficient separation from lower-boiling byproducts during fractional distillation, improving product purity and reducing purification costs [1]. The physical property is a critical parameter for engineers designing and optimizing large-scale synthetic routes for pharmaceutical intermediates, as noted in patent literature [2].

Biphasic Reactions and Liquid-Liquid Extractions

The enhanced lipophilicity of the propyl ester, as quantified by its higher LogP, makes it the superior choice for synthetic protocols involving biphasic conditions or liquid-liquid extractions [1]. In reactions conducted in aqueous-organic solvent mixtures, the propyl ester will partition more favorably into the organic phase, driving reactions forward and simplifying work-up procedures. This property is a key consideration for chemists designing efficient and scalable synthetic routes that minimize solvent and material waste.

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